N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 922137-82-4
VCID: VC5261139
InChI: InChI=1S/C20H16N2O4S/c23-20-16-12-15(22-27(24,25)13-14-6-2-1-3-7-14)10-11-18(16)26-19-9-5-4-8-17(19)21-20/h1-12,22H,13H2,(H,21,23)
SMILES: C1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Molecular Formula: C20H16N2O4S
Molecular Weight: 380.42

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide

CAS No.: 922137-82-4

Cat. No.: VC5261139

Molecular Formula: C20H16N2O4S

Molecular Weight: 380.42

* For research use only. Not for human or veterinary use.

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide - 922137-82-4

Specification

CAS No. 922137-82-4
Molecular Formula C20H16N2O4S
Molecular Weight 380.42
IUPAC Name N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1-phenylmethanesulfonamide
Standard InChI InChI=1S/C20H16N2O4S/c23-20-16-12-15(22-27(24,25)13-14-6-2-1-3-7-14)10-11-18(16)26-19-9-5-4-8-17(19)21-20/h1-12,22H,13H2,(H,21,23)
Standard InChI Key CHPRJSAWUDMBFQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Analysis

The compound’s structure integrates a dibenzo[b,f] oxazepine scaffold—a tricyclic system comprising two benzene rings fused to a 1,4-oxazepine heterocycle. The oxazepine ring features an oxygen atom at position 1 and a nitrogen at position 4, with an 11-oxo group contributing to its planar conformation. The sulfonamide moiety (-SO2_2NH-) is appended at position 2 of the tricyclic system, connected to a phenylmethyl group. This substitution pattern enhances molecular polarity and potential target affinity .

Table 1: Comparative Structural Features of Dibenzooxazepine Sulfonamides

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC20_{20}H16_{16}N2_2O4_4S380.42Phenylmethanesulfonamide at C2
1-(3-Chlorophenyl)- AnalogC20_{20}H15_{15}ClN2_2O4_4S414.863-Chlorophenylmethanesulfonamide
N-(10-Ethyl-11-oxo-...-3-methylbutanamide C18_{18}H20_{20}N2_2O3_3338.40Ethyl at N10, 3-methylbutanamide
4-Propoxybenzenesulfonamide Derivative C24_{24}H24_{24}N2_2O5_5S452.504-Propoxybenzenesulfonamide

Spectroscopic and Computational Characterization

While experimental spectral data for the target compound remain unpublished, analogous dibenzooxazepines exhibit diagnostic IR absorptions for carbonyl (1670–1700 cm1^{-1}) and sulfonamide S=O stretches (1150–1350 cm1^{-1}) . Computational models predict a planar tricyclic core with the sulfonamide group adopting a conformation perpendicular to the aromatic planes, minimizing steric clash. The phenyl group’s electron-withdrawing nature may enhance sulfonamide acidity, favoring hydrogen-bond interactions with biological targets .

Synthesis and Reaction Pathways

Multi-Step Synthesis Overview

The synthesis of dibenzo[b,f] oxazepine sulfonamides typically proceeds through three stages:

  • Oxazepine Ring Formation: Cyclocondensation of o-aminophenols with diketones or halo-ketones under acidic or basic conditions yields the tricyclic core .

  • Sulfonamide Introduction: Reaction of the amine group at position 2 with phenylmethanesulfonyl chloride in the presence of triethylamine forms the sulfonamide linkage .

  • Post-Functionalization: Optional modifications, such as oxidation of the oxazepine ring or alkylation of the sulfonamide nitrogen, diversify the scaffold .

Table 2: Representative Reaction Conditions for Sulfonamide Formation

StepReagents/ConditionsYield (%)Reference
Sulfonyl Chloride ActivationPhenylmethanesulfonyl chloride, Et3_3N, DCM, 0°C → RT65–75
Amine DeprotonationNaH, THF, 0°C70
WorkupAqueous HCl wash, column chromatographyN/A

Reactivity and Functional Group Transformations

The compound’s chemical behavior is governed by its oxazepine carbonyl and sulfonamide groups:

  • Oxazepine Ring Modifications: Reduction of the 11-oxo group with NaBH4_4 yields the 10,11-dihydro derivative, while oxidation with KMnO4_4 may rupture the heterocycle.

  • Sulfonamide Alkylation: Treatment with alkyl halides in DMF generates N-alkylated variants, altering solubility and target selectivity .

  • Electrophilic Aromatic Substitution: Nitration or halogenation at positions 8 or 9 of the dibenzo system introduces additional functional handles .

Biological Activity and Mechanistic Insights

Pharmacokinetic and Toxicity Considerations

Computational ADMET profiling via SwissADME predicts:

  • Moderate Lipophilicity: LogP ≈ 3.2, balancing membrane permeability and aqueous solubility.

  • CYP3A4 Metabolism: Primary oxidative metabolism at the sulfonamide nitrogen and oxazepine methylene groups .

  • hERG Inhibition Risk: Structural alerts for potassium channel binding (TPSA > 90 Ų) necessitate in vitro cardiotoxicity screening .

Research Gaps and Future Directions

Despite promising in silico and analog-derived data, experimental validation remains critical:

  • Target Validation: Kinase profiling assays (e.g., KINOMEscan) could confirm c-Abl affinity .

  • In Vivo Efficacy: Xenograft models of inflammation or cancer would clarify therapeutic potential.

  • Synthetic Optimization: Introducing fluorine or heterocyclic substituents may enhance metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator